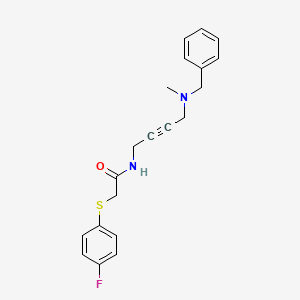![molecular formula C15H19N3O3 B2790731 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2034291-78-4](/img/structure/B2790731.png)
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include furan, pyrazole, and tetrahydropyran derivatives. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the pyrazole.
Formation of the tetrahydropyran ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the three components: The final step involves coupling the furan-pyrazole intermediate with the tetrahydropyran derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or KMnO4 can be used.
Reduction: Reagents like NaBH4 or LiAlH4 are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and catalysts such as Pd/C for hydrogenation reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolines and reduced furan derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study biological pathways and interactions due to its unique structure.
Mécanisme D'action
The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. The tetrahydropyran ring can provide additional stability and specificity to the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide: can be compared with other compounds containing furan, pyrazole, and tetrahydropyran rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can provide a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-1-6-20-7-2-12)16-4-5-18-10-14(9-17-18)13-3-8-21-11-13/h3,8-12H,1-2,4-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVQAARQMSSHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/new.no-structure.jpg)
![N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2790651.png)




![2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2790659.png)
![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)
![3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide](/img/structure/B2790664.png)
![methyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2790665.png)
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)

![1-(2,5-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2790671.png)
